molecular formula C3H6N4S B119840 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol CAS No. 20939-15-5

4-amino-5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B119840
CAS RN: 20939-15-5
M. Wt: 130.17 g/mol
InChI Key: KBKNKJFPVHUXCW-UHFFFAOYSA-N
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Description

4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol is a synthetic heterocyclic compound. It belongs to the class of 1,2,4-triazoles, which are five-membered rings containing three nitrogen atoms . These compounds have diverse applications and properties, including antimicrobial, sedative, anticonvulsant, anticancer, anti-inflammatory, diuretic, antibacterial, hypoglycemic, antitubercular, and antifungal .


Synthesis Analysis

The synthesis of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol and its derivatives often involves cyclization reactions . For instance, the basic nucleus 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol was prepared by cyclization of potassium salt with hydrazine hydrate using water as a solvent under reflux condition .


Molecular Structure Analysis

The molecular structure of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol can be represented by the SMILES string Cn1cnnc1S . The InChI representation is 1S/C3H5N3S/c1-6-2-4-5-3(6)7/h2H,1H3,(H,5,7) . The molecular weight of the compound is 115.16 .


Chemical Reactions Analysis

4-Methyl-4H-1,2,4-triazole-3-thiol, a compound similar to 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .


Physical And Chemical Properties Analysis

4-Methyl-4H-1,2,4-triazole-3-thiol, a similar compound, is a solid with a melting point of 165-169 °C . It is soluble in acetone, forming a clear, colorless to faintly yellow solution .

Scientific Research Applications

Corrosion Inhibition

4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) has been identified as an effective corrosion inhibitor for copper in saline environments, exhibiting more than 94% efficiency at certain concentrations. It acts as a mixed type inhibitor with cathodic predominance, forming a protective film on the copper surface through chemical adsorption involving the sulfur and nitrogen atoms. This compound prevents copper oxidation-reduction reactions in corrosive environments, supported by electrochemical, surface analysis, and theoretical studies (Chauhan et al., 2019).

Heterocyclic Chemistry

Research has demonstrated the utility of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol in synthesizing various heterocyclic compounds with potential biological activities. Its reactions have led to the creation of novel compounds, some showing unexpected products with significant properties. Such synthetic pathways offer convenient access to diverse chemical structures for further pharmacological exploration (Nikpour & Motamedi, 2015).

Antimicrobial and Antitubercular Activities

Derivatives of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol have been synthesized and tested for their antimicrobial and antitubercular activities. These studies indicate that certain derivatives exhibit good to moderate activity against various microbial strains, highlighting the compound's potential in developing new antimicrobial agents (Bayrak et al., 2009).

Insecticidal Activity

A series of derivatives prepared using 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol as an intermediate compound have shown significant insecticidal activity against Plodia interpunctella. These findings open the door to new possibilities for developing safer and more effective insecticides for agricultural and domestic use (Maddila et al., 2015).

Synergistic Corrosion Inhibition

When combined with citrate ions and polycarboxylate, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol exhibits a synergistic effect in inhibiting corrosion of C1010 steel in cooling water systems. This mixture formulation significantly enhances the corrosion inhibition efficiency, demonstrating the compound's potential in industrial applications (Tansug, 2017).

Diuretic Activity

Further research into 4-amino-5-methyl-4H-1,2,4-triazole-3-thion derivatives has explored their potential diuretic activity. Synthesizing new derivatives that have not been previously described in the literature could lead to the discovery of compounds with beneficial diuretic effects (Kravchenko, 2018).

Safety And Hazards

The compound 4-Methyl-4H-1,2,4-triazole-3-thiol is classified as an Eye Irritant (category 2), Skin Irritant (category 2), and may cause respiratory irritation (STOT SE category 3) . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

Future Directions

The future directions for 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol and its derivatives could involve further exploration of their corrosion inhibition properties . Research on 1,2,4-triazole derivative inhibitors has been a hot topic in recent years . Additionally, the development of environment-friendly inhibitors is a promising area of research .

properties

IUPAC Name

4-amino-3-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4S/c1-2-5-6-3(8)7(2)4/h4H2,1H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKNKJFPVHUXCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361434
Record name 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol
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Molecular Weight

130.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-5-methyl-4H-1,2,4-triazole-3-thiol

CAS RN

20939-15-5
Record name 20939-15-5
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Record name 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol
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Record name 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol
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